Methyl 4-bromo-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-methylthiophene-2-carboxylate is a compound that is closely related to various derivatives of bromothiophene, which have been extensively studied due to their utility in the synthesis of biheteroaryls and other organic electronic materials. These derivatives are crucial intermediates in the preparation of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related bromothiophene derivatives has been demonstrated in several studies. For instance, the palladium-catalysed direct arylation using esters as blocking groups at C2 of bromothiophene derivatives allows for the formation of biheteroaryls in high yields, as shown with ethyl 5-bromothiophene-2-carboxylate . Another study presents the selective direct arylation of 3-bromo-2-methylthiophene, yielding a library of 2-aryl-4-bromo-5-methylthiophenes, which are valuable for the preparation of functional organic electronic materials . Additionally, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate has been developed, offering a safer and more efficient process compared to previous methods .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was investigated using X-ray crystallography, NMR, MS, and IR techniques, providing detailed insights into the molecular arrangement and bonding . Similarly, the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate was elucidated, revealing intermolecular interactions that form a two-membered cyclamer in the crystal .
Chemical Reactions Analysis
The chemical reactivity of bromothiophene derivatives has been explored in various contexts. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that have been structurally characterized and further reacted to form novel ring systems . Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, when brominated, can react with nucleophilic agents to form a variety of derivatives . These studies demonstrate the versatility of bromothiophene derivatives in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure and substituents. The synthesis and characterization of various derivatives, such as methyl 4'-(6-bromohexyloxy) diphenyl-4-carboxlate, provide insights into the properties of these compounds, such as solubility, melting points, and reactivity . The substitution reactions of 4-methyldibenzothiophene, yielding products with different substituents, also highlight the impact of chemical modifications on the properties of the thiophene ring .
Scientific Research Applications
1. Use in Direct Heteroarylations
Methyl 4-bromo-5-methylthiophene-2-carboxylate is utilized in the field of organic chemistry, particularly in palladium-catalysed direct heteroarylations. For example, Fu et al. (2012) demonstrated its use in preventing the formation of dimers or oligomers, thereby allowing the formation of biheteroaryls in high yields through a process involving sequential catalytic C5 arylation, decarboxylation, and catalytic C2-arylation reactions (Fu et al., 2012).
2. Application in Organic Electronics
G. Vamvounis and David Gendron (2013) explored the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides to form 2-aryl-4-bromo-5-methylthiophenes. Their research is significant for the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
3. In Photostabilization of Poly(vinyl chloride)
A study by Balakit et al. (2015) involved the synthesis of new thiophenes, including derivatives related to methyl 4-bromo-5-methylthiophene-2-carboxylate, which showed effectiveness in reducing the level of photodegradation of poly(vinyl chloride) films. This research indicates its potential use in enhancing the stability of materials exposed to UV radiation (Balakit et al., 2015).
4. In Synthesis of Novel Compounds
The compound's derivatives are instrumental in synthesizing new compounds with various applications. For instance, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, a process related to methyl 4-bromo-5-methylthiophene-2-carboxylate, led to the formation of novel thienopyrimidoisoindolones (Kysil et al., 2008).
properties
IUPAC Name |
methyl 4-bromo-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJLTFSPCLOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594903 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
CAS RN |
237385-15-8 | |
Record name | Methyl 4-bromo-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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